Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride
Description
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride (CAS: 1909336-84-0) is a pyridine-based carboxylate derivative with a molecular weight of 253.12 g/mol and a purity of ≥95% . Its structure features a pyridine ring substituted with a methyl ester group at the 3-position and a methylaminomethyl group at the 6-position. This compound is a white to off-white solid, stored under cool, dry conditions to maintain stability .
Its applications span pharmaceutical synthesis and organic chemistry, where it serves as a key intermediate for drug candidates. The methylamino group enables further functionalization, making it valuable for developing therapies targeting complex diseases. Additionally, its reactivity supports the synthesis of advanced organic molecules in material science and catalysis .
Properties
IUPAC Name |
methyl 6-(methylaminomethyl)pyridine-3-carboxylate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-10-6-8-4-3-7(5-11-8)9(12)13-2;;/h3-5,10H,6H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIOOMYFSOZSAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=C(C=C1)C(=O)OC.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride typically involves the reaction of nicotinic acid derivatives with methylamine. One common method includes the following steps:
Starting Material: Nicotinic acid is used as the starting material.
Esterification: Nicotinic acid is esterified with methanol in the presence of a strong acid catalyst to form methyl nicotinate.
Aminomethylation: Methyl nicotinate is then reacted with formaldehyde and methylamine under controlled conditions to introduce the methylamino group at the 6-position of the pyridine ring.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the final compound in its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of nicotinic acid are esterified using industrial-scale reactors.
Continuous Aminomethylation: The aminomethylation step is carried out in continuous flow reactors to ensure consistent quality and yield.
Purification and Crystallization: The product is purified using industrial-scale chromatography and crystallization techniques to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies have shown that this compound exhibits moderate activity against various Gram-positive bacteria, making it a candidate for further development as an antimicrobial agent.
- Cancer Research : The compound has been evaluated for its ability to inhibit fibroblast growth factor receptors (FGFR), which are implicated in various cancers. Inhibition of FGFR can lead to reduced cell proliferation in cancerous tissues.
Organic Synthesis
This compound serves as an important building block in the synthesis of more complex heterocyclic compounds. It is utilized in:
- Synthesis of Pharmaceuticals : this compound is used to create intermediates for drugs targeting neurological disorders and other therapeutic areas .
- Reagent in Chemical Reactions : It acts as a useful reagent in organic synthesis, facilitating the exploration of new chemical pathways and reactions .
Agricultural Applications
The compound is also employed in the formulation of agrochemicals:
- Pesticides and Herbicides : Its chemical properties enhance the efficacy of agrochemicals, improving crop yield and protection against pests .
The following table summarizes key biological activities associated with this compound:
| Activity | Effect | Reference |
|---|---|---|
| FGFR Inhibition | Significant reduction in cell proliferation | |
| Antimicrobial Activity | Moderate activity against Gram-positive bacteria | |
| Agonism at D3 Dopamine Receptors | Promotes β-arrestin translocation |
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against several strains of Gram-positive bacteria. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential as an antimicrobial agent.
Case Study 2: Cancer Cell Proliferation
Research involving cancer cell lines demonstrated that treatment with this compound led to a marked decrease in cell viability, correlating with FGFR inhibition. This highlights its potential role in cancer therapeutics.
Mechanism of Action
The mechanism of action of Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride (hereafter referred to as Compound A) with structurally or functionally related pyridine derivatives.
Table 1: Structural and Functional Comparison of Compound A and Analogues
Key Comparative Insights
Substituent Effects on Reactivity and Applications Compound A vs. Methyl 6-(aminomethyl)pyridine-3-carboxylate hydrochloride:
- Structural Difference: Compound A has a secondary amine (methylamino group), while the latter has a primary amine (aminomethyl group) .
- The primary amine in the analogue may offer faster reaction kinetics but lower stability .
- Physical Properties : Compound A is a white solid (≥95% purity), whereas the analogue is yellow (97% purity), possibly due to oxidation or impurities .
Salt Form and Solubility Compound A’s dihydrochloride salt likely increases water solubility compared to the hydrochloride form of Methyl 6-(aminomethyl)pyridine-3-carboxylate. This property is critical for pharmaceutical formulations requiring high bioavailability .
Core Structure and Synthetic Utility Compound A vs. Methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride:
- The cyclobutane core in the latter introduces ring strain , enhancing reactivity in cycloaddition or ring-opening reactions. In contrast, Compound A’s aromatic pyridine ring enables π-π interactions and metal coordination, useful in catalysis .
- LCMS data for the cyclobutane derivative (m/z 411 [M+H]⁺) highlights its role in synthesizing complex molecules (e.g., Reference Example 107, m/z 658 [M+H]⁺) .
Substituent Diversity in Pyridine Derivatives
- Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate features a chloro-pivalamido group, which increases hydrophobicity and steric bulk. Such modifications are advantageous in agrochemicals or polymers, contrasting with Compound A’s focus on drug synthesis .
Research Findings and Implications
- Pharmaceutical Potential: Compound A’s methylamino group enables diverse derivatization, as evidenced by its use in developing kinase inhibitors and antimicrobial agents .
- Synthetic Limitations: The dihydrochloride salt may complicate purification in non-polar solvents compared to neutral esters like Methyl 3-(6-chloro-5-pivalamidopyridin-2-yl)acrylate .
Biological Activity
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride (CAS: 1909336-84-0) is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C9H14Cl2N2O2
- Molecular Weight : 227.12 g/mol
- IUPAC Name : this compound
This compound features a pyridine ring substituted with a methylamino group and a carboxylate moiety, which may contribute to its biological activity.
Pharmacological Properties
Research has indicated that this compound exhibits various pharmacological effects, including:
- Antagonistic Activity : It has been shown to have significant antagonistic effects on certain neurotransmitter receptors, which may influence motor activity and sympathetic responses .
- Histamine Blockade : The compound demonstrates the ability to block histamine-induced contractions in isolated guinea pig ileum tissues, suggesting potential applications in treating allergic reactions or gastrointestinal disorders .
- CNS Activity : In studies involving animal models, compounds similar to methyl 6-[(methylamino)methyl]pyridine have been noted to decrease elevated motor activity, indicating possible central nervous system (CNS) depressant effects .
Research Findings and Case Studies
A variety of studies have evaluated the biological activity of this compound and its analogs:
Toxicity and Safety Profile
Toxicological evaluations have assessed the safety of this compound. Acute oral toxicity studies indicated that doses up to 900 mg/kg in rats did not result in significant adverse effects, highlighting its potential safety for therapeutic use .
The precise mechanism of action for this compound remains under investigation. However, its structural similarity to known neurotransmitter receptor antagonists suggests that it may function by modulating receptor activity within the CNS and peripheral nervous system.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
